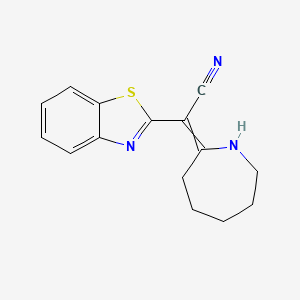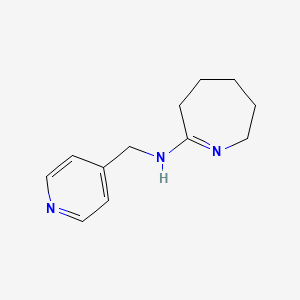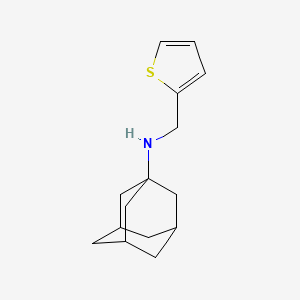![molecular formula C16H13N3O4S B10804398 N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)acetamide](/img/structure/B10804398.png)
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-625741 is a chemical compound known for its role as a casein kinase 1 delta inhibitor . Casein kinase 1 delta is an enzyme involved in various cellular processes, including circadian rhythm regulation and cell cycle progression. WAY-625741 has been studied for its potential therapeutic applications in various diseases, particularly those related to circadian rhythm disorders and cancer.
Preparation Methods
The synthesis of WAY-625741 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This is achieved through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the benzodioxin moiety: This step involves the coupling of the thieno[2,3-d]pyrimidine core with a benzodioxin derivative.
Final modifications:
Industrial production methods for WAY-625741 are not widely documented, but they would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
WAY-625741 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-625741 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of casein kinase 1 delta in various chemical processes.
Biology: It is used to investigate the biological functions of casein kinase 1 delta, particularly in circadian rhythm regulation and cell cycle progression.
Medicine: It has potential therapeutic applications in treating circadian rhythm disorders, cancer, and other diseases related to casein kinase 1 delta dysfunction.
Industry: It may be used in the development of new drugs targeting casein kinase 1 delta.
Mechanism of Action
WAY-625741 exerts its effects by inhibiting the activity of casein kinase 1 delta. This enzyme is involved in various cellular processes, including circadian rhythm regulation and cell cycle progression. By inhibiting casein kinase 1 delta, WAY-625741 can modulate these processes, potentially leading to therapeutic benefits in diseases related to circadian rhythm disorders and cancer.
Comparison with Similar Compounds
WAY-625741 is unique in its specific inhibition of casein kinase 1 delta. Similar compounds include:
IC261: Another casein kinase 1 delta inhibitor, but with different chemical structure and potency.
PF-670462: A selective inhibitor of casein kinase 1 epsilon and delta, used in circadian rhythm studies.
SR-3029:
WAY-625741 stands out due to its specific inhibition profile and potential therapeutic applications.
Properties
Molecular Formula |
C16H13N3O4S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thieno[2,3-d]pyrimidin-4-yloxyacetamide |
InChI |
InChI=1S/C16H13N3O4S/c20-14(8-23-15-11-3-6-24-16(11)18-9-17-15)19-10-1-2-12-13(7-10)22-5-4-21-12/h1-3,6-7,9H,4-5,8H2,(H,19,20) |
InChI Key |
NVMOICIIZWAJCA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)COC3=C4C=CSC4=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1-methoxypropan-2-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B10804318.png)
![2,4-Dimethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide](/img/structure/B10804319.png)
![2-(4-oxo-3H-phthalazin-1-yl)-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B10804332.png)

![5-[[4-(Dimethylamino)phenyl]methylidene]-1-methyl-3-pyridin-3-yl-2-sulfanylideneimidazolidin-4-one](/img/structure/B10804344.png)
![4-[5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B10804348.png)
![1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(4-fluorophenyl)sulfanylethanone](/img/structure/B10804355.png)


![2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B10804367.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate](/img/structure/B10804373.png)
![(E)-N-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B10804374.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B10804387.png)

